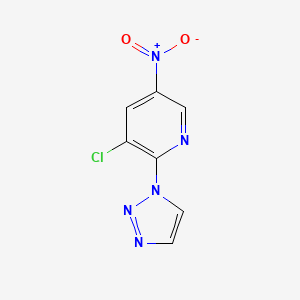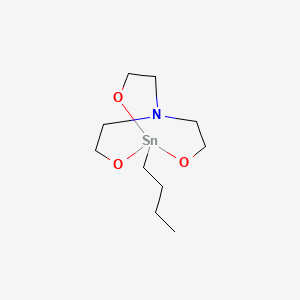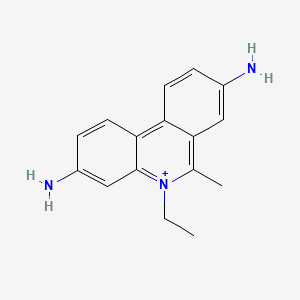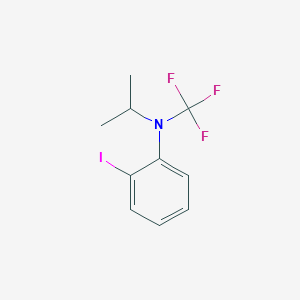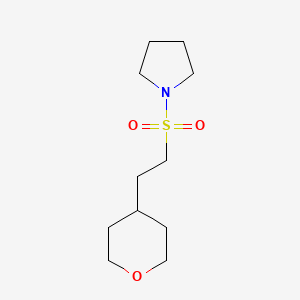
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a tetrahydro-2H-pyran-4-yl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Ethyl Group: This can be achieved by reacting tetrahydropyran with an appropriate alkylating agent under acidic conditions.
Sulfonylation: The tetrahydro-2H-pyran-4-yl ethyl group is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Pyrrolidine Attachment: Finally, the sulfonyl intermediate is reacted with pyrrolidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tetrahydro-2H-pyran-4-yl group may contribute to the overall stability and solubility of the compound.
Comparaison Avec Des Composés Similaires
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran structures but different functional groups.
Pyrrolidine derivatives: Compounds with pyrrolidine rings attached to various substituents.
Uniqueness: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is unique due to the combination of its sulfonyl group and the tetrahydro-2H-pyran-4-yl ethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C11H21NO3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
1-[2-(oxan-4-yl)ethylsulfonyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-6-1-2-7-12)10-5-11-3-8-15-9-4-11/h11H,1-10H2 |
Clé InChI |
IDELXLAZKIZFRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)CCC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


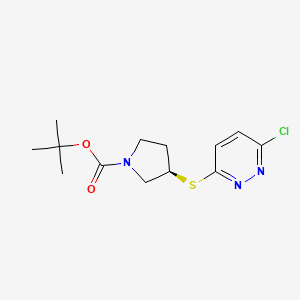
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
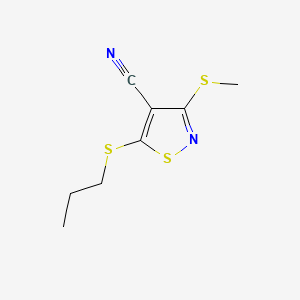

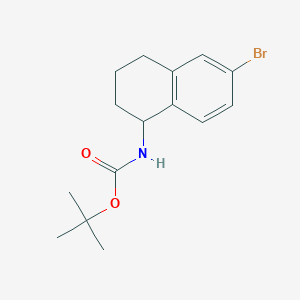

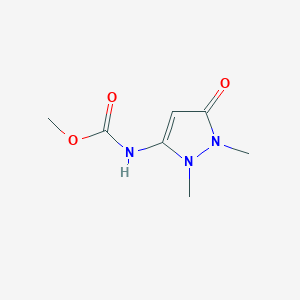
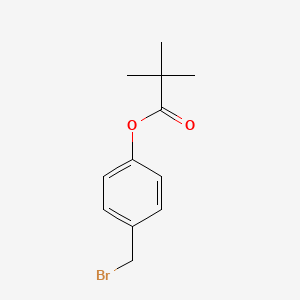
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
